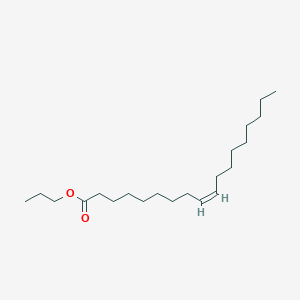
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 2-(1-hydroxy-1-methyl-ethyl)-benzophenone under acidic conditions . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzofuran-2-one derivatives.
Reduction: Formation of benzofuran-1-ol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-phenyl-phthalan-1-ol
- 1-Phenyl-1-hydroxy-3,3-dimethyl-phthalan
- 1-Phthalanol, 3,3-dimethyl-1-phenyl
Uniqueness
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol is unique due to its specific structural features, such as the presence of a benzofuran ring fused with a phenyl group and two methyl groups. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1023-91-2 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C16H16O2/c1-15(2)13-10-6-7-11-14(13)16(17,18-15)12-8-4-3-5-9-12/h3-11,17H,1-2H3 |
InChI Key |
XNIDDCSFMRIISS-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
| 1023-91-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B85595.png)








